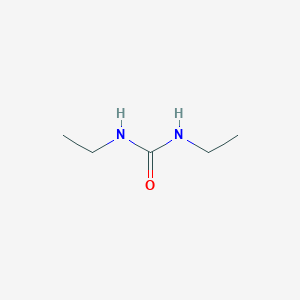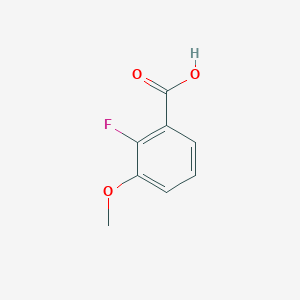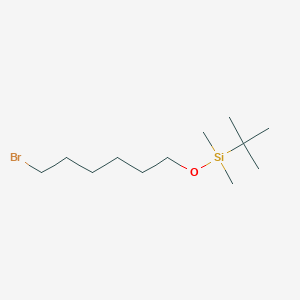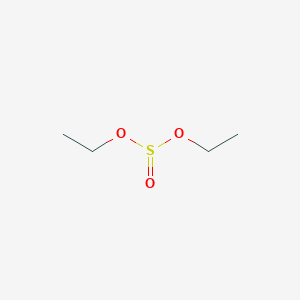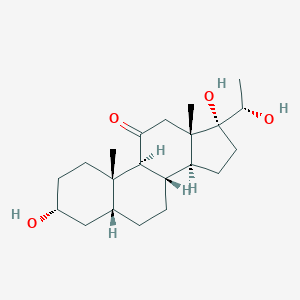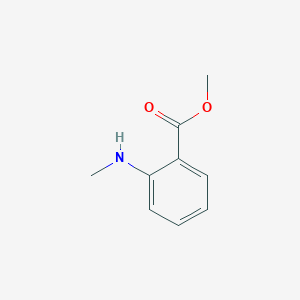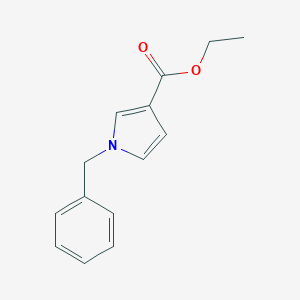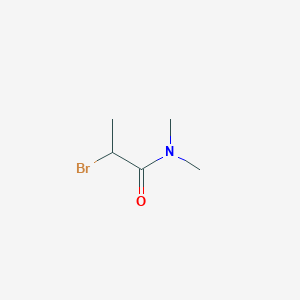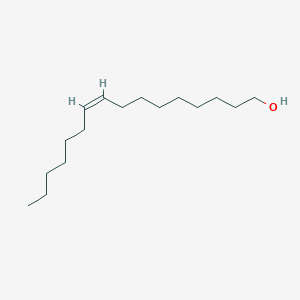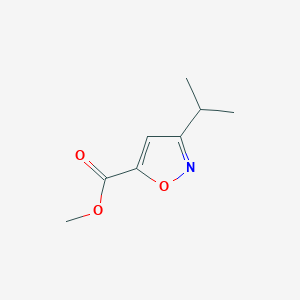
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene, also known as IMPC, is a synthetic compound that has gained popularity in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is not fully understood, but it is believed to act through multiple pathways. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene also induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and MMPs, the induction of apoptosis, and the modulation of immune responses. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene in lab experiments is its potency and selectivity. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been shown to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations, making it an attractive candidate for drug development. However, one limitation of using 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene is its relatively complex synthesis process, which may limit its availability and accessibility to researchers.
Zukünftige Richtungen
There are several potential future directions for 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene research. One area of interest is the development of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene-based drug delivery systems, which can be used to selectively target cancer cells or tissues. Another area of interest is the investigation of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene's potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene and its potential applications in various scientific fields.
Synthesemethoden
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene can be synthesized through a multistep reaction process that involves the use of various chemical reagents and catalysts. The synthesis process starts with the preparation of 2-methyl-1-cyclohexene, which is then converted into 5-isopropenyl-2-methyl-1-cyclohexene through a Grignard reaction. This intermediate is then reacted with N-(2-phenylcyclohexyloxycarbonyl)amine to obtain the final product, 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene.
Wissenschaftliche Forschungsanwendungen
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has been extensively studied in various scientific fields, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities in vitro and in vivo. 5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene has also been investigated for its potential use in drug delivery systems, as it can be conjugated with various targeting moieties to selectively deliver drugs to specific cells or tissues.
Eigenschaften
CAS-Nummer |
132646-18-5 |
|---|---|
Produktname |
5-Isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Molekularformel |
C23H31NO2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
[(1R,2S)-2-phenylcyclohexyl] N-[(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C23H31NO2/c1-16(2)19-14-13-17(3)21(15-19)24-23(25)26-22-12-8-7-11-20(22)18-9-5-4-6-10-18/h4-6,9-10,13,19-22H,1,7-8,11-12,14-15H2,2-3H3,(H,24,25)/t19-,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
YSGTZHZXXYNEFN-FNAHDJPLSA-N |
Isomerische SMILES |
CC1=CC[C@@H](C[C@H]1NC(=O)O[C@@H]2CCCC[C@H]2C3=CC=CC=C3)C(=C)C |
SMILES |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1NC(=O)OC2CCCCC2C3=CC=CC=C3)C(=C)C |
Synonyme |
5-IMPAC 5-isopropenyl-2-methyl-1-(N-(2-phenylcyclohexyloxycarbonyl)amino)-2-cyclohexene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




